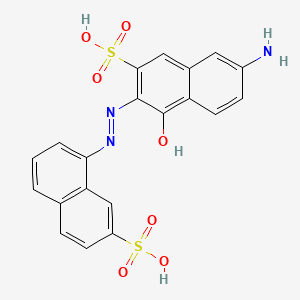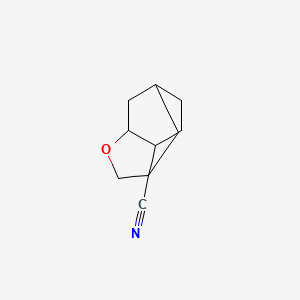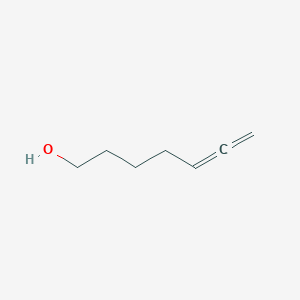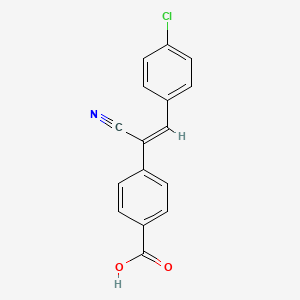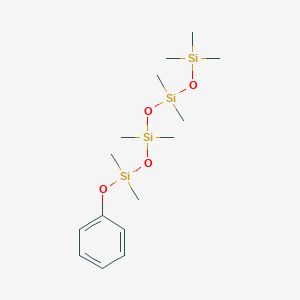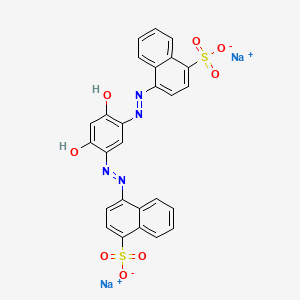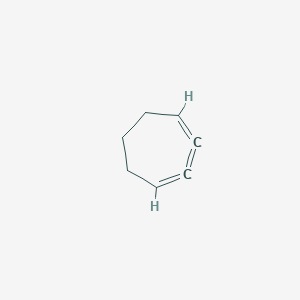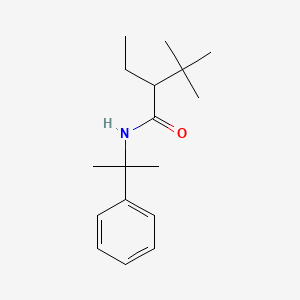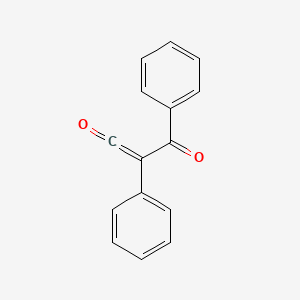
1-Propene-1,3-dione, 2,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propene-1,3-dione, 2,3-diphenyl-, also known as dibenzoylmethane, is an organic compound with the molecular formula C15H12O2. It is a diketone, characterized by the presence of two phenyl groups attached to a propene backbone. This compound is known for its applications in various fields, including pharmaceuticals, perfumery, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propene-1,3-dione, 2,3-diphenyl- can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation reaction, where benzaldehyde reacts with acetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in ethanol at room temperature for 24 hours .
Industrial Production Methods: In industrial settings, the production of 1-Propene-1,3-dione, 2,3-diphenyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propene-1,3-dione, 2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized by radicals such as CCl3O2•, N3•, and •OH in aqueous solutions.
Substitution: It can participate in substitution reactions, where one of the phenyl groups may be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include radicals like CCl3O2• and N3•.
Reduction: Electron transfer reactions often involve radical-anion chain mechanisms.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different diketone derivatives, while reduction can lead to the formation of alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
1-Propene-1,3-dione, 2,3-diphenyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Propene-1,3-dione, 2,3-diphenyl- involves its interaction with molecular targets and pathways. For instance, it acts as an inhibitor of protein tyrosine phosphatase-1B (PTP-1B), which is significant in the regulation of insulin signaling pathways . The compound’s effects are mediated through its ability to undergo electron transfer reactions, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Diphenyl-2-propanone:
1,3-Diphenylpropene: This compound shares the phenyl groups but has a different backbone structure.
2-Propanone, 1,3-diphenyl-: Another similar compound with distinct chemical behavior and uses.
Uniqueness: 1-Propene-1,3-dione, 2,3-diphenyl- is unique due to its diketone structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activities. Its ability to act as an inhibitor of specific enzymes and its applications in diverse fields make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
75508-81-5 |
|---|---|
Molekularformel |
C15H10O2 |
Molekulargewicht |
222.24 g/mol |
InChI |
InChI=1S/C15H10O2/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10H |
InChI-Schlüssel |
WFBZLTZLPYWEOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C=O)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione](/img/structure/B14444124.png)
